molecular formula C16H18ClN5O3 B6532869 ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1019191-57-1

ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B6532869
CAS No.: 1019191-57-1
M. Wt: 363.80 g/mol
InChI Key: LWPBKIAVNWAONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.80 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.1098171 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological mechanisms, and various studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, characterized by a triazole ring fused with a piperazine moiety. The synthesis typically involves the following steps:

  • Formation of the Triazole Ring : This is commonly achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Substitution Reactions : The chlorophenyl group can be modified to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, affecting metalloenzyme activity.
  • Hydrogen Bonding and π-π Interactions : These interactions with biological macromolecules enhance its bioactivity.

Biological Activity Overview

The following table summarizes key findings from recent studies on the biological activities of this compound:

Activity Target IC50 Value (µM) Reference
AChE InhibitionHuman AChE0.23
BuChE InhibitionHuman BuChE0.13
Anticancer ActivityVarious cancer cell lines6.2 (HCT-116)
Antimicrobial ActivityBacterial strainsVaries

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated significant inhibition of AChE and BuChE, suggesting potential for cognitive enhancement.

Study 2: Anticancer Activity

In vitro tests against various cancer cell lines demonstrated that this compound exhibits cytotoxic effects. Notably, it showed an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells, indicating promising anticancer properties.

Study 3: Antimicrobial Effects

The compound was also tested for antimicrobial activity against several bacterial strains. The results indicated moderate antibacterial effects, warranting further investigation into its mechanisms and potential applications in treating infections.

Properties

IUPAC Name

ethyl 4-[1-(3-chlorophenyl)triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O3/c1-2-25-16(24)21-8-6-20(7-9-21)15(23)14-11-22(19-18-14)13-5-3-4-12(17)10-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBKIAVNWAONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.